1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- can be synthesized through several synthetic routes. One common method involves the reaction of catechol with disubstituted halomethanes under specific reaction conditions . The reaction typically requires the presence of a catalyst, such as iron(III) bromide, to facilitate the formation of the benzodioxole ring .
Industrial Production Methods: In industrial settings, the production of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- often involves large-scale chemical processes that ensure high yield and purity. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce sulfides .
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, the compound is studied for its potential biological activities, including its role as an enzyme inhibitor . In medicine, it is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties . Additionally, the compound finds applications in the industry as a precursor for the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- involves its interaction with specific molecular targets and pathways. The compound is known to act as an enzyme inhibitor, affecting the activity of enzymes involved in various biochemical processes . This inhibition can lead to changes in cellular functions and physiological responses . The compound’s molecular structure allows it to bind to enzyme active sites, thereby blocking their activity and modulating biological pathways .
Vergleich Mit ähnlichen Verbindungen
1,3-Benzodioxole, 5-[[(1,1-dimethylethyl)sulfinyl]methyl]- can be compared with other similar compounds, such as 1,3-Benzodioxole, 5-(1-propenyl)- and 1,3-Benzodioxole, 5-(1,1-dimethylethyl)- . These compounds share a similar benzodioxole core structure but differ in their substituents, which can influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
676123-23-2 |
---|---|
Molekularformel |
C12H16O3S |
Molekulargewicht |
240.32 g/mol |
IUPAC-Name |
5-(tert-butylsulfinylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C12H16O3S/c1-12(2,3)16(13)7-9-4-5-10-11(6-9)15-8-14-10/h4-6H,7-8H2,1-3H3 |
InChI-Schlüssel |
DHOJDZVOHQNAHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)CC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.